molecular formula C25H32N2O4S2 B2896520 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene CAS No. 253309-12-5

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene

Cat. No.: B2896520
CAS No.: 253309-12-5
M. Wt: 488.66
InChI Key: LNROJQMZZCSTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene is a chemical compound with the molecular formula C25H30N2O5S2. It is known for its unique structure, which includes two azepane-1-ylsulfonyl groups attached to a fluorene core.

Preparation Methods

The synthesis of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene typically involves the reaction of fluorene derivatives with azepane-1-ylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can vary depending on the specific synthetic route employed .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it valuable for various industrial applications, such as in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,7-bis(azepan-1-ylsulfonyl)-9H-fluorene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of azepane-1-ylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[7-(azepan-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S2/c28-32(29,26-13-5-1-2-6-14-26)22-9-11-24-20(18-22)17-21-19-23(10-12-25(21)24)33(30,31)27-15-7-3-4-8-16-27/h9-12,18-19H,1-8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROJQMZZCSTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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